molecular formula C7H17N3O B13202925 1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine

1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine

Katalognummer: B13202925
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: RUFQRGPRUFVTPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an alkyl halide with a guanidine derivative in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H17N3O

Molekulargewicht

159.23 g/mol

IUPAC-Name

1-ethyl-2-hydroxy-1-(2-methylpropyl)guanidine

InChI

InChI=1S/C7H17N3O/c1-4-10(5-6(2)3)7(8)9-11/h6,11H,4-5H2,1-3H3,(H2,8,9)

InChI-Schlüssel

RUFQRGPRUFVTPC-UHFFFAOYSA-N

Isomerische SMILES

CCN(CC(C)C)/C(=N/O)/N

Kanonische SMILES

CCN(CC(C)C)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.